
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is a synthetic organic compound that features a brominated pyrrole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves the bromination of a pyrrole derivative followed by amide formation and subsequent carboxylation. The reaction conditions may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Amide Formation: Reacting the brominated pyrrole with an appropriate amine under conditions such as using coupling agents like EDCI or DCC.
Carboxylation: Introducing a carboxyl group through reactions like Grignard or carboxylation of an intermediate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction could lead to the removal of the bromine atom or reduction of the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrrole derivatives, alcohols, or ketones.
科学的研究の応用
3-(4-Bromo-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- 3-(4-Fluoro-1-methyl-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
Uniqueness
The presence of the bromine atom may confer unique reactivity and biological activity compared to its chloro or fluoro analogs.
特性
分子式 |
C10H13BrN2O3 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC名 |
3-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(10(15)16)4-12-9(14)8-3-7(11)5-13(8)2/h3,5-6H,4H2,1-2H3,(H,12,14)(H,15,16) |
InChIキー |
DRUCMUSXFWWYIM-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C1=CC(=CN1C)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




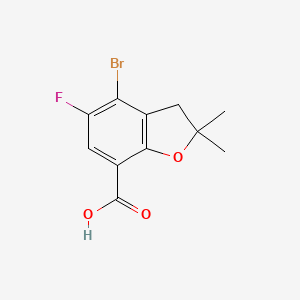
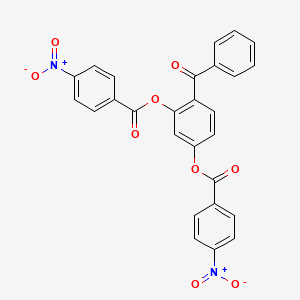
![2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
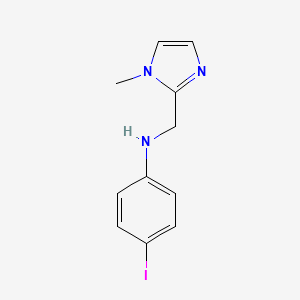
![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)
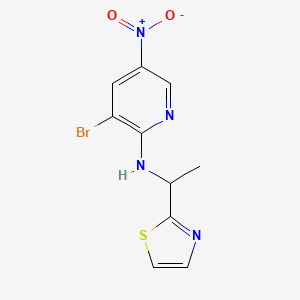
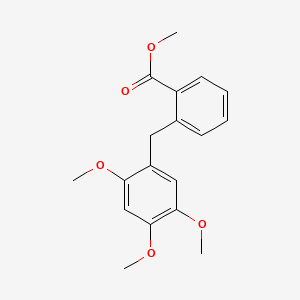
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
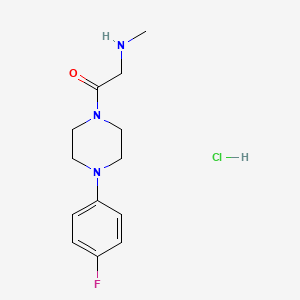
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
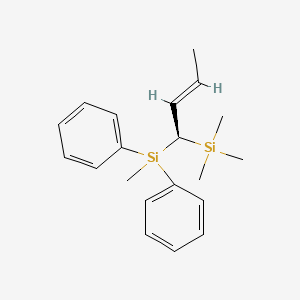
![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)
